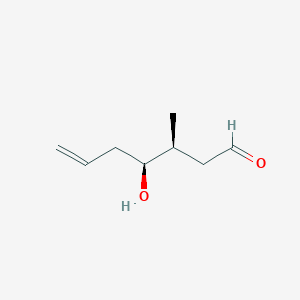

(3S,4S)-4-hydroxy-3-methylhept-6-enal

Description

Structure

3D Structure

Properties

CAS No. |

501015-42-5 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

(3S,4S)-4-hydroxy-3-methylhept-6-enal |

InChI |

InChI=1S/C8H14O2/c1-3-4-8(10)7(2)5-6-9/h3,6-8,10H,1,4-5H2,2H3/t7-,8-/m0/s1 |

InChI Key |

FJOBETYWLMHEFZ-YUMQZZPRSA-N |

Isomeric SMILES |

C[C@@H](CC=O)[C@H](CC=C)O |

Canonical SMILES |

CC(CC=O)C(CC=C)O |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Design for the Preparation of 3s,4s 4 Hydroxy 3 Methylhept 6 Enal

Key Disconnection Approaches for Carbon-Carbon Bond Formation

Retrosynthetic analysis of (3S,4S)-4-hydroxy-3-methylhept-6-enal reveals several strategic locations for carbon-carbon bond disconnections. The most logical of these are the C3-C4 and C4-C5 bonds, which directly lead to simpler, achiral starting materials. The formation of these bonds with precise stereochemical control is the crux of a successful synthesis.

Aldol (B89426) Reaction-Based Strategies for C3-C4 and C4-C5 Disconnections

The aldol reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds and the simultaneous creation of new stereocenters. wikipedia.org For the synthesis of this compound, disconnecting the C3-C4 bond via an aldol reaction retrosynthetically yields propanal and a suitable five-carbon aldehyde precursor. This approach benefits from the vast literature on diastereoselective aldol reactions, which can be broadly categorized into substrate-controlled, reagent-controlled, and auxiliary-controlled methods. thieme-connect.comresearchgate.net

A C4-C5 disconnection, on the other hand, points towards an aldol reaction between a four-carbon aldehyde and a three-carbon nucleophile. The stereochemical outcome of such reactions is highly dependent on the geometry of the enolate (Z or E) and the nature of the metal counterion, as rationalized by the Zimmerman-Traxler model. wikipedia.org Achieving the desired (3S,4S) stereochemistry often requires careful selection of reaction conditions and reagents to favor the formation of the syn-aldol product. rsc.orgnih.gov

| Disconnection | Reactant 1 (Nucleophile Precursor) | Reactant 2 (Electrophile) | Key Challenge |

| C3-C4 | Propanal | Pent-4-enal | Controlling stereochemistry at C3 and C4 |

| C4-C5 | Propionaldehyde enolate equivalent | But-3-enal | Controlling stereochemistry at C4 |

Olefination and Metathesis Methodologies in Fragment Coupling

While aldol reactions are effective, olefination and metathesis reactions offer alternative and complementary strategies for fragment coupling. A retrosynthetic disconnection that cleaves the terminal alkene could envision a Wittig-type reaction or a Horner-Wadsworth-Emmons olefination to install the C6-C7 double bond. This approach would involve coupling a C6 aldehyde with a methylidene phosphorane or phosphonate.

Olefin metathesis, a Nobel Prize-winning technology, provides another powerful tool for carbon-carbon bond formation. nih.gov In a retrosynthetic sense, the C5-C6 double bond could be formed via a cross-metathesis reaction between two simpler olefin fragments. This strategy can be particularly advantageous for late-stage fragment coupling, although controlling the E/Z selectivity of the newly formed double bond can be a challenge.

Application of Chiral Auxiliary-Based Methodologies in Precursor Design

To ensure the correct absolute stereochemistry of the final product, chiral auxiliaries are frequently employed. blogspot.com These are enantiomerically pure compounds that are temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a key reaction. After the desired stereocenter(s) have been established, the auxiliary is removed.

In the context of synthesizing this compound, a chiral auxiliary could be attached to the propanal-derived fragment in an aldol-based strategy. Evans' oxazolidinone auxiliaries, for instance, are well-known for their ability to direct stereoselective aldol reactions. blogspot.com The enolization of an N-propionyl oxazolidinone, followed by reaction with a suitable aldehyde, can provide the desired syn-aldol adduct with high diastereoselectivity. Subsequent reductive cleavage of the auxiliary would then furnish the desired chiral alcohol.

Lactate-derived ketones also serve as effective chiral auxiliaries in boron-mediated anti-aldol reactions, offering high levels of asymmetric induction. thieme-connect.comresearchgate.net This methodology provides a practical route to β-hydroxy carbonyl compounds, and oxidative removal of the auxiliary yields the enantiomerically pure aldehyde. thieme-connect.com

| Chiral Auxiliary Type | Key Reaction | Stereochemical Control |

| Evans' Oxazolidinones | Aldol Addition | syn-selective |

| Lactate-Derived Ketones | Boron-Mediated Aldol | anti-selective |

| N-Amino Cyclic Carbamates | Aldol Addition | anti-selective |

Chiral Pool Synthesis Approaches Utilizing Pre-existing Stereocenters

An alternative to using chiral auxiliaries is to start with a molecule that already possesses one or more of the required stereocenters. This "chiral pool" approach leverages the abundance of enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes. researchgate.net

For the synthesis of this compound, a suitable starting material from the chiral pool could be an α-amino acid. researchgate.netnih.gov For example, L-alanine possesses the correct stereochemistry at what could become the C3 position. Through a series of well-established transformations, the amino group can be converted into a hydroxyl group, and the carboxylic acid can be elaborated into the rest of the carbon chain. This strategy elegantly transfers the chirality of the starting material to the final product.

Similarly, carbohydrates offer a rich source of stereochemically defined building blocks. A suitably protected sugar derivative could be manipulated to provide the carbon backbone and stereocenters of the target molecule. While this approach can be highly efficient, it often requires more extensive functional group interconversions.

| Chiral Pool Source | Key Starting Material | Potential Transformations |

| Amino Acids | L-Alanine | Deamination, chain elongation |

| Carbohydrates | D-Glyceraldehyde | Chain extension, functional group manipulation |

| α-Hydroxy Acids | (S)-Lactic Acid | Esterification, reduction, oxidation |

Advanced Synthetic Methodologies for the Stereoselective Preparation of 3s,4s 4 Hydroxy 3 Methylhept 6 Enal and Its Stereoisomers

Stereoselective Carbon-Carbon Bond Forming Reactions

The creation of the C3-C4 carbon-carbon bond with the correct (3S,4S) stereochemistry is the principal challenge in synthesizing the target molecule. This is typically achieved through asymmetric aldol (B89426) reactions, while other methods like asymmetric allylboration offer alternative convergent strategies. The terminal alkene is often installed using robust methods such as olefin metathesis.

The aldol reaction is a powerful and convergent method for forming carbon-carbon bonds while creating up to two new stereocenters. nih.govwikipedia.org The synthesis of the syn-configured 3-methyl-4-hydroxy core of the target molecule relies heavily on stereoselective versions of this reaction. Control over the diastereoselectivity (syn vs. anti) and enantioselectivity (absolute stereochemistry) can be achieved through either substrate control, using chiral enolates, or catalyst control.

In substrate-controlled aldol reactions, a chiral auxiliary is temporarily attached to the enolate component to direct the stereochemical course of the reaction. This approach is highly reliable for establishing both relative and absolute stereochemistry. Boron enolates, in particular, are widely used due to their well-defined transition states, which lead to high levels of stereoselectivity. organicreactions.orgrsc.org

The Evans' asymmetric aldol reaction is a classic example of this strategy. An N-acyl oxazolidinone, derived from a chiral amino alcohol, serves as the chiral auxiliary. For the synthesis of the (3S,4S) motif, an N-propionyl oxazolidinone is deprotonated using a soft Lewis acid like dibutylboron triflate (Bu₂BOTf) and a hindered base such as diisopropylethylamine (DIPEA). This process selectively generates the (Z)-boron enolate.

The subsequent reaction of this chiral (Z)-enolate with an aldehyde, such as acrolein (propenal), proceeds through a highly organized, chair-like Zimmerman-Traxler transition state. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. This facial bias, combined with the geometry of the (Z)-enolate, predictably yields the syn-aldol adduct with a high degree of stereocontrol. nih.gov After the reaction, the chiral auxiliary can be cleaved under mild conditions to reveal the desired β-hydroxy carbonyl moiety, and the auxiliary can often be recovered and reused.

Table 1: Examples of Chiral Enolate-Controlled Aldol Reactions

| Enolate Precursor | Aldehyde | Reagents | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

|---|---|---|---|---|---|

| (4R,5S)-4-methyl-5-phenyl-3-propionyloxazolidin-2-one | Acrolein | 1. Bu₂BOTf, DIPEA; 2. Acrolein | >95:5 | ~90 | nih.gov |

| Chiral N-propionylthiazolidinethione | Isobutyraldehyde | TiCl₄, (-)-Sparteine | 98:2 | 99 | nih.gov |

Catalyst-controlled methods offer a more atom-economical approach by avoiding the need for stoichiometric chiral auxiliaries. nih.gov In these reactions, a chiral Lewis acid catalyst coordinates to the aldehyde, activating it towards nucleophilic attack and creating a chiral environment that dictates the facial selectivity of the reaction.

The Kiyooka aldol reaction is a prominent example of this class of transformations, known for its ability to produce syn-aldol products with high enantioselectivity. nih.govthieme-connect.com This reaction typically involves the addition of a ketene (B1206846) silyl (B83357) acetal (B89532) to an aldehyde. The catalyst is a chiral oxazaborolidinone, which can be prepared in situ from an N-sulfonylated amino acid (e.g., N-Tosyl-D-valine) and a boron source like borane-tetrahydrofuran (B86392) complex (BH₃·THF). researchgate.net

In the catalytic cycle, the chiral Lewis acidic boron center coordinates to the carbonyl oxygen of the aldehyde. This coordination not only activates the aldehyde for attack but also positions its substituents in a way that one of its prochiral faces is sterically blocked. The incoming nucleophile, the ketene silyl acetal, is then directed to the unhindered face, resulting in a highly enantioselective carbon-carbon bond formation. The reaction generally proceeds through a chair-like transition state, leading to the favored syn diastereomer. nih.gov This methodology has been successfully applied to the synthesis of complex molecules containing tertiary alcohols flanked by oxygenated carbons. thieme-connect.comresearchgate.net

Table 2: Catalyst-Controlled Asymmetric Aldol Reactions

| Nucleophile | Aldehyde | Catalyst System | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-(trimethylsiloxy)prop-1-ene | Propenal | (S)-5,5-diphenyl-2-methyl-3,4-propano-1,3,2-oxazaborolidine | 95:5 | 96 | 85 | nih.gov |

The field of asymmetric organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems. nih.gov L-proline and its derivatives are particularly effective catalysts for asymmetric aldol reactions, proceeding through an enamine-based mechanism analogous to Type I aldolase (B8822740) enzymes. nih.govwikipedia.org

In a typical proline-catalyzed reaction for the synthesis of a γ-hydroxy aldehyde, the catalyst first reacts with a donor aldehyde (e.g., propanal) to form a chiral enamine intermediate. This enamine then acts as a nucleophile, attacking the carbonyl group of an acceptor aldehyde (in this case, an unsaturated aldehyde like acrolein). researchgate.netacs.org The stereochemical outcome is controlled by the rigid structure of the proline catalyst. A key interaction is a hydrogen bond between the carboxylic acid group of proline and the acceptor aldehyde's carbonyl oxygen, which helps to lock the geometry of the six-membered, chair-like transition state (Zimmerman-Traxler model). This organization directs the enamine to attack a specific face of the aldehyde, leading to high enantioselectivity in the final product. mdpi.com Upon hydrolysis, the resulting iminium ion releases the chiral β-hydroxy aldehyde product and regenerates the proline catalyst, completing the catalytic cycle. This direct approach avoids the need for pre-formed enolates and provides access to optically active aldehydes in a single step. organic-chemistry.orgtohoku.ac.jp

Table 3: Proline-Catalyzed Asymmetric Aldol Reactions

| Donor Aldehyde | Acceptor Aldehyde | Catalyst | Enantiomeric Excess (ee, %) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetaldehyde | Acetaldehyde (self-aldol) | L-proline | up to 90 | Low (12%) | researchgate.netacs.org |

| Propanal | 4-Nitrobenzaldehyde | L-proline | 99 | 68 | nih.gov |

Olefin metathesis is a transformative reaction in organic synthesis that allows for the cutting and rearranging of carbon-carbon double bonds, mediated by transition-metal alkylidene catalysts (e.g., Grubbs or Schrock catalysts). wpmucdn.comuwindsor.ca Cross-metathesis (CM) is a specific variant used to couple two different alkene partners and is an ideal strategy for installing the terminal alkene in the hept-6-enal (B94891) structure. nih.govorganic-chemistry.org

This transformation can be envisioned at different stages of the synthesis. For instance, a precursor containing the (3S,4S)-4-hydroxy-3-methylpent-1-ene core could be subjected to cross-metathesis with an appropriate coupling partner to extend the chain. A more direct and efficient approach involves the cross-metathesis of a shorter, functionalized alkene with ethylene (B1197577) gas or an ethylene surrogate to directly install the terminal vinyl group. researchgate.net

The success of cross-metathesis depends on the catalyst's functional group tolerance and its ability to control the reaction's selectivity. Second and third-generation Grubbs catalysts, which feature N-heterocyclic carbene (NHC) ligands, are particularly well-suited for this purpose due to their high reactivity and stability in the presence of various functional groups, including alcohols and aldehydes. researchgate.netnih.gov The reaction is driven by the release of volatile ethylene, and by using an excess of one alkene partner, the formation of the desired cross-product can be maximized over homodimerization byproducts. This method provides a reliable and high-yielding route to the terminal alkene functionality required for the target molecule. organic-chemistry.orgnih.gov

Asymmetric allylboration and related organometallic additions provide a powerful alternative to the aldol reaction for constructing homoallylic alcohols, which are direct precursors to the target γ-hydroxy aldehyde. gla.ac.uk This method can simultaneously form the C-C bond between C4 and C5 and set the stereochemistry at both C3 and C4 in a single, highly controlled step. acs.org

The reaction involves the addition of a chiral allylboron reagent to an aldehyde. The stereochemical outcome is highly predictable based on the geometry of the allylboron reagent and the chirality of its ligands, proceeding through a closed, six-membered chair-like Zimmerman-Traxler transition state. To obtain the desired (3S,4S)-syn stereochemistry, a chiral (Z)-crotylboron reagent is required. For example, reacting propanal with a (Z)-crotylborane reagent derived from a chiral ligand like diisopinocampheylborane (B13816774) (Ipc₂B) or a chiral tartrate ester will yield the corresponding syn-homoallylic alcohol. nsf.gov

The absolute stereochemistry of the product is dictated by the specific enantiomer of the chiral ligand used in the crotylborane reagent. For instance, using (+)-Ipc₂B with (Z)-crotylpotassium would lead to one enantiomeric series, while (-)-Ipc₂B would produce the other. Following the allylboration, the resulting homoallylic alcohol can be converted to the target aldehyde, (3S,4S)-4-hydroxy-3-methylhept-6-enal, through a selective oxidation of the terminal alkene, for example, via ozonolysis or a Wacker-type oxidation, followed by protection/deprotection steps as necessary. This approach offers a highly convergent and stereocontrolled route to the core structure. worktribe.comnih.gov

Table 4: Asymmetric Allylboration for Synthesis of Homoallylic Alcohols

| Aldehyde | Allylboron Reagent | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetaldehyde | B-allyldiisopinocampheylborane | N/A | >99 | 83 | acs.org |

| Benzaldehyde | (Z)-Crotylboronate with (S)-TRIP catalyst | >20:1 | 99 | 82 | nih.gov |

Intramolecular Michael-Michael Cascade Reactions in Complex Polyketide Framework Construction

The construction of complex carbon skeletons, particularly those found in polyketides, often benefits from cascade reactions that form multiple bonds and stereocenters in a single operation. chimia.ch Intramolecular Michael-Michael cascade reactions represent a powerful strategy for the rapid assembly of cyclic and polycyclic systems from linear precursors. organicreactions.org In the context of polyketide synthesis, these reactions can establish a high degree of stereocontrol in the formation of intricate frameworks. researchgate.netrsc.org

The general principle involves a Michael donor adding to a Michael acceptor, generating an enolate which then acts as a nucleophile in a second, intramolecular Michael addition. organicreactions.org This sequence can efficiently create multiple stereocenters with predictable relative stereochemistry, governed by the transition state of the cyclization. The biosynthetic machinery in nature frequently utilizes Michael-type additions to diversify polyketide structures, inspiring chemists to develop analogous small-molecule-catalyzed processes. chimia.chresearchgate.netrsc.org

While a direct application to the acyclic this compound is not typical, the principles are paramount in synthesizing more complex polyketide structures from which such fragments could be derived. For instance, a suitably designed polyketide precursor containing multiple α,β-unsaturated carbonyl moieties could be induced to undergo a stereoselective cascade cyclization, with the resulting cyclic adduct later being cleaved to reveal a highly functionalized linear fragment with the desired stereochemistry.

Stereocontrolled Functional Group Transformations

The precise manipulation of functional groups is critical for achieving the desired final structure. Stereocontrolled reductions and selective oxidations are fundamental tools in the synthesis of chiral molecules like this compound.

The aldehyde and hydroxyl groups of the target molecule are often installed via the reduction of ester and ketone precursors, respectively. The choice of reducing agent is crucial for achieving the desired chemoselectivity and stereoselectivity.

Diisobutylaluminum Hydride (DIBAL-H) is a powerful and bulky reducing agent particularly useful for the partial reduction of esters to aldehydes. masterorganicchemistry.comchemistrysteps.com This transformation is typically performed at low temperatures, such as -78 °C, to prevent over-reduction to the primary alcohol. quimicaorganica.orgcommonorganicchemistry.com The mechanism involves the formation of a stable tetrahedral intermediate that does not collapse to release the aldehyde until aqueous workup. chemistrysteps.com This method is a cornerstone for accessing aldehydes from more stable ester precursors, a critical step in many polyketide syntheses. acs.org

Lithium Borohydride (LiBH₄) is a milder reducing agent than lithium aluminum hydride (LAH) but more reactive than sodium borohydride. harvard.edu It is effective for the reduction of ketones and esters to alcohols. harvard.eduorientjchem.org In the context of synthesizing the target compound, LiBH₄ could be used for the stereoselective reduction of a ketone precursor to generate the C4 hydroxyl group. The stereochemical outcome of such a reduction can be influenced by the existing stereocenter at C3 (substrate control), often leading to the formation of one diastereomer preferentially over the other. Chirally modified borohydrides are also employed to achieve high enantioselectivity in the reduction of prochiral ketones. wikipedia.org

| Reagent | Abbreviation | Primary Transformation | Key Features |

|---|---|---|---|

| Diisobutylaluminum Hydride | DIBAL-H | Ester → Aldehyde | Requires low temperature (-78 °C) to prevent over-reduction; bulky reagent. chemistrysteps.comquimicaorganica.org |

| Lithium Borohydride | LiBH₄ | Ketone → Alcohol | Milder than LiAlH₄; can provide diastereoselective reduction of ketones. harvard.edu |

Selective oxidation reactions provide a complementary approach to installing the aldehyde functionality, typically from a primary alcohol precursor. The use of mild reagents is essential to avoid over-oxidation to a carboxylic acid and to tolerate other sensitive functional groups within the molecule.

Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent widely used for the mild oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. researchgate.netwikipedia.org The reaction proceeds under neutral pH and at room temperature, offering high chemoselectivity and tolerance for sensitive functional groups, making it highly suitable for complex natural product synthesis. benthamdirect.comnih.govdntb.gov.ua Its advantages over many chromium-based oxidants include shorter reaction times and simplified workups. wikipedia.org

Pyridinium Chlorochromate (PCC) is another common reagent for the selective oxidation of primary alcohols to aldehydes. masterorganicchemistry.comlibretexts.org Unlike stronger chromium reagents like chromic acid, PCC is used in anhydrous organic solvents (such as dichloromethane), which prevents the over-oxidation of the initially formed aldehyde to a carboxylic acid. chemistrysteps.comorganicchemistrytutor.comyoutube.com While effective, the chromium byproducts are toxic and can complicate purification, leading to a preference for reagents like DMP in many modern applications. benthamdirect.com

| Reagent | Abbreviation | Primary Transformation | Key Features |

|---|---|---|---|

| Dess-Martin Periodinane | DMP | Primary Alcohol → Aldehyde | Mild, neutral conditions; high chemoselectivity; non-toxic byproducts. researchgate.netwikipedia.org |

| Pyridinium Chlorochromate | PCC | Primary Alcohol → Aldehyde | Requires anhydrous conditions to stop at the aldehyde stage; chromium-based. masterorganicchemistry.comlibretexts.orgorganicchemistrytutor.com |

Rational Design and Implementation of Protecting Group Strategies for Hydroxyl and Aldehyde Functionalities

The synthesis of polyfunctional molecules like this compound invariably requires the use of protecting groups to mask reactive functionalities while other parts of the molecule are being modified. jocpr.comhighfine.com A successful synthesis relies on a rational protecting group strategy, where groups can be installed and removed selectively under mild conditions. wiley-vch.deuniversiteitleiden.nl

For the hydroxyl group, common protecting groups include silyl ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), which offer a wide range of stabilities that can be tuned based on steric hindrance. highfine.com They are typically stable to a variety of non-acidic and non-fluoride-containing reagents but are readily removed with fluoride (B91410) sources (e.g., TBAF) or acid. Alkyl ethers, like the benzyl (B1604629) (Bn) ether, are robust and can be removed under hydrogenolysis conditions.

The aldehyde functionality is sensitive to both nucleophiles and oxidizing agents. It can be protected as an acetal or a dithioacetal. 1,3-Dioxolanes and 1,3-dioxanes, formed by reacting the aldehyde with a diol under acidic conditions, are common choices. These are stable to basic and nucleophilic conditions but are easily removed by aqueous acid.

An effective strategy often employs "orthogonal" protecting groups, which can be removed under distinct conditions without affecting one another. For example, one could protect the hydroxyl group as a TBS ether and the aldehyde as a dithioacetal. The dithioacetal can be removed under specific oxidative or mercury-catalyzed conditions, leaving the TBS group intact, while the TBS group can be removed with fluoride, leaving the dithioacetal untouched.

| Functional Group | Protecting Group | Abbreviation | Common Removal Conditions |

|---|---|---|---|

| Hydroxyl | tert-Butyldimethylsilyl ether | TBS | F⁻ (e.g., TBAF), H⁺ (e.g., AcOH) |

| Benzyl ether | Bn | H₂, Pd/C | |

| Aldehyde | 1,3-Dioxolane (Acetal) | - | Aqueous Acid (e.g., H₃O⁺) |

| 1,3-Dithiane (Dithioacetal) | - | HgCl₂/CaCO₃ or Dess-Martin Periodinane |

Development of Practical and Scalable Synthetic Routes for Academic and Industrial Applications

Translating a synthetic route from a small-scale academic laboratory setting to a large-scale industrial application requires careful consideration of practicality, cost, safety, and environmental impact. A "practical" route minimizes the number of synthetic steps, avoids expensive or hazardous reagents, and utilizes purification methods that are amenable to large-scale operations (e.g., crystallization over chromatography).

Key considerations for developing a scalable synthesis of this compound or related polyketide fragments include:

Atom Economy: Designing reactions where the majority of atoms from the reactants are incorporated into the final product, minimizing waste.

Catalytic Methods: Employing catalytic rather than stoichiometric reagents for key transformations (e.g., catalytic asymmetric reductions) reduces cost and waste.

Reagent Selection: Avoiding reagents that are highly toxic (e.g., heavy metals), explosive, or require cryogenic temperatures, as these add significant cost and engineering challenges on a large scale. The direct reduction of some ester precursors with DIBAL-H, for example, can be problematic to scale, sometimes necessitating a less direct but more robust two-step reduction/oxidation sequence. acs.org

Robustness: Ensuring that reactions give reproducible yields and purity levels even with slight variations in reaction conditions.

Convergence: A convergent synthesis, where different fragments of the molecule are prepared separately and then combined late in the sequence, is often more efficient and higher-yielding for large-scale production than a long, linear sequence.

The development of iterative synthetic strategies, inspired by the modular nature of polyketide synthases (PKS) in biology, is a promising avenue for the scalable production of polyketide-based molecules. frontiersin.orgyoutube.comyoutube.com These methods use a repeating sequence of reactions to build up the carbon chain, which can be more efficient and easier to automate.

Chemical Transformations and Reactivity Profile of 3s,4s 4 Hydroxy 3 Methylhept 6 Enal Derivatives

Reactions Involving the Aldehyde Moiety

The aldehyde group is a primary site for carbon-carbon bond formation, enabling significant elaboration of the molecule's carbon skeleton.

The electrophilic carbonyl carbon of the aldehyde readily undergoes nucleophilic addition. In the synthesis of the (+)-Prelog-Djerassi lactone, a related aldehyde intermediate undergoes an aldol (B89426) addition with a chiral enolate. This type of reaction establishes a new stereocenter and builds the core structure of the target molecule. While not directly on the title compound, this demonstrates a key reactivity pattern for such aldehydes where precise stereochemical control is crucial. york.ac.uk

Olefination reactions are fundamental for converting the aldehyde into an alkene, thereby extending the carbon chain.

The Wittig reaction provides a reliable method for this transformation. For instance, aldehydes similar in structure to (3S,4S)-4-hydroxy-3-methylhept-6-enal are effectively converted to alkenes in various synthetic campaigns.

The Julia-Kocienski olefination is another powerful tool, known for its high E-selectivity and mild reaction conditions. nih.govresearchgate.net This reaction involves the addition of a metalated heteroaryl sulfone to the aldehyde. alfa-chemistry.comorganic-chemistry.org Its application in the synthesis of complex molecules, such as in a partial synthesis of vitamin D2 and the total synthesis of herboxidiene, underscores its utility where predictable stereochemical outcomes are necessary. gla.ac.uk

| Reaction | Key Reagents | Typical Selectivity | Key Advantages |

|---|---|---|---|

| Wittig Reaction | Phosphonium ylide | Varies (Z or E depending on ylide and conditions) | Wide functional group tolerance |

| Julia-Kocienski Olefination | Metalated heteroaryl sulfone (e.g., BT-sulfone, PT-sulfone) | High E-selectivity | Mild conditions, excellent stereocontrol |

Transformations of the Secondary Hydroxyl Group

The secondary hydroxyl group offers another site for modification, crucial for synthetic strategy and for analytical purposes.

To prevent unwanted reactions during transformations at the aldehyde or alkene moieties, the secondary hydroxyl group often requires protection. The choice of protecting group is critical and depends on the stability requirements of subsequent reaction steps.

Common strategies involve the formation of silyl (B83357) ethers (e.g., TBS, TIPS), benzyl (B1604629) ethers (Bn), or acetals. The selection is guided by the need for orthogonality—the ability to remove one protecting group in the presence of others. For example, a silyl ether can be cleaved with fluoride (B91410) ions without affecting a benzyl ether, which is typically removed by hydrogenolysis. While specific examples on the title compound are not detailed in the provided results, the principles of selective protection are well-established for polyhydroxylated compounds. nih.govresearchgate.net

| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions |

|---|---|---|---|

| tert-Butyldimethylsilyl ether | TBS | TBSCl, imidazole | TBAF, HF, or acidic conditions |

| Benzyl ether | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) |

| p-Methoxybenzyl ether | PMB | PMBCl, NaH | DDQ or CAN (Oxidative cleavage) |

The hydroxyl group can be derivatized to alter its reactivity or to aid in characterization. For instance, conversion to a mesylate or tosylate transforms it into a good leaving group, facilitating nucleophilic substitution or elimination reactions. For analytical purposes, particularly for determining enantiomeric purity or absolute configuration, the alcohol can be esterified with chiral reagents like Mosher's acid chloride.

Reactions at the Terminal Alkene Functionality

The terminal alkene is a versatile handle for a variety of transformations. Common reactions include:

Oxidative Cleavage: Ozonolysis (O₃) followed by a reductive or oxidative workup can cleave the double bond to yield a new aldehyde or carboxylic acid, respectively. This is a key step in the degradation of complex molecules for structural elucidation or further synthesis.

Dihydroxylation: Reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) can convert the alkene into a 1,2-diol. Asymmetric dihydroxylation methods, such as the Sharpless asymmetric dihydroxylation, can achieve this transformation with high enantioselectivity. gla.ac.uk

Epoxidation: Peroxy acids (e.g., m-CPBA) can convert the alkene into an epoxide, which is a valuable intermediate for further functionalization via ring-opening with various nucleophiles.

Hydrogenation: Catalytic hydrogenation (e.g., H₂, Pd/C) can reduce the alkene to a saturated alkane, which can be useful if the unsaturation is no longer required in the target molecule.

These reactions, applied selectively, allow for the controlled and predictable modification of this compound, confirming its status as a valuable chiral building block in synthetic chemistry.

Intramolecular Cyclization Reactions (e.g., Ring-Closing Metathesis)

The bifunctional nature of this compound, possessing both a hydroxyl group and a terminal alkene, makes it a suitable precursor for the synthesis of heterocyclic compounds through intramolecular cyclization. One of the most powerful methods for the formation of cyclic structures is Ring-Closing Metathesis (RCM). For RCM to occur, a diene is required. Therefore, the aldehyde group of this compound must first be converted into a second terminal alkene. This can be achieved through a Wittig-type reaction, for example, with methylenetriphenylphosphorane, to generate the corresponding diene.

Once the diene derivative is formed, it can undergo RCM in the presence of a ruthenium-based catalyst, such as Grubbs' catalyst, to form a six-membered cyclic ether. The presence of a free allylic hydroxyl group has been shown to have a significant activating effect on the rates of RCM reactions. nih.govumn.edu This is attributed to a chelating effect of the hydroxyl group with the ruthenium catalyst, which brings the catalyst into proximity with the reacting double bonds.

The general transformation is depicted below:

Step 1: Olefination this compound is reacted with a suitable olefination reagent to introduce a second terminal double bond.

Step 2: Ring-Closing Metathesis The resulting diene undergoes intramolecular cyclization catalyzed by a ruthenium complex to yield the corresponding six-membered heterocyclic product.

The stereochemistry of the substituents on the newly formed ring is retained from the starting material.

Table 1: Representative Catalysts and Conditions for Ring-Closing Metathesis

| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) |

| Grubbs' First Generation | 5-10 | Dichloromethane | 25-40 |

| Grubbs' Second Generation | 1-5 | Dichloromethane/Toluene | 25-80 |

| Hoveyda-Grubbs' Second Generation | 1-5 | Toluene | 40-110 |

Oxidative Cleavage and Stereoselective Epoxidation Reactions

The terminal alkene of this compound is susceptible to a variety of oxidative transformations, including oxidative cleavage and stereoselective epoxidation.

Oxidative Cleavage

Oxidative cleavage of the terminal double bond can be achieved using several methods, with the products depending on the workup conditions. libretexts.org Ozonolysis, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), will cleave the double bond to yield an aldehyde. libretexts.org Given that the starting material is also an aldehyde, this would result in a dialdehyde. Conversely, an oxidative workup (e.g., with hydrogen peroxide) will oxidize the terminal carbon to a carboxylic acid. masterorganicchemistry.com

Stronger oxidizing agents, such as hot, acidic potassium permanganate, will also cleave the double bond and directly produce a carboxylic acid. libretexts.org

Table 2: Products of Oxidative Cleavage of the Terminal Alkene

| Reagents | Workup | Product |

| 1. O₃, CH₂Cl₂, -78 °C | 2. (CH₃)₂S | (3S,4S)-4-hydroxy-3-methyl-5-formylpentanal |

| 1. O₃, CH₂Cl₂, -78 °C | 2. H₂O₂ | (2S,3S)-3-hydroxy-2-methyl-4-oxobutanoic acid |

| KMnO₄, H₃O⁺, heat | - | (2S,3S)-3-hydroxy-2-methyl-4-oxobutanoic acid |

Stereoselective Epoxidation

The presence of the hydroxyl group at the C4 position makes this compound a homoallylic alcohol. The stereoselective epoxidation of allylic and homoallylic alcohols is a well-established strategy in organic synthesis. rsc.org The hydroxyl group can direct the epoxidation to one face of the double bond, leading to a high degree of diastereoselectivity.

For homoallylic alcohols, vanadium-catalyzed epoxidations are particularly effective. organic-chemistry.orgnih.gov In the presence of a vanadium catalyst (e.g., VO(acac)₂) and an oxidant like tert-butyl hydroperoxide (TBHP), the hydroxyl group of the substrate coordinates to the metal center, directing the delivery of the oxygen atom to the same face of the double bond. nih.gov This results in the formation of a syn-epoxide with high diastereoselectivity.

More advanced methods using chiral ligands, such as bishydroxamic acids, in combination with vanadium or other metals, can achieve high levels of enantioselectivity in the epoxidation of homoallylic alcohols. organic-chemistry.orgnih.govresearchgate.net

The expected major product from the directed epoxidation of this compound would be the corresponding syn-epoxy alcohol.

Table 3: Conditions for Stereoselective Epoxidation of Homoallylic Alcohols

| Catalyst System | Oxidant | Typical Diastereoselectivity (syn:anti) |

| VO(acac)₂ | TBHP | >95:5 |

| Ti(OiPr)₄ | TBHP | Variable, depends on substrate |

| Vanadium-bishydroxamic acid complex | CHP | High, with high enantioselectivity |

TBHP = tert-butyl hydroperoxide, CHP = cumene (B47948) hydroperoxide

Spectroscopic Characterization and Stereochemical Assignment of 3s,4s 4 Hydroxy 3 Methylhept 6 Enal

Methodologies for Comprehensive Structure Elucidation (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS))

Detailed experimental data from NMR and HRMS analyses for (3S,4S)-4-hydroxy-3-methylhept-6-enal are not available in the reviewed literature.

Determination of Absolute and Relative Stereochemistry

Specific experimental details on the determination of the absolute and relative stereochemistry of this compound are not documented in accessible scientific sources.

Diastereomeric Ratio Determination via Spectroscopic Analysis

Information regarding the determination of the diastereomeric ratio for this compound through spectroscopic methods is not available.

Enantiomeric Purity Assessment through Chiral Chromatography (e.g., High-Performance Liquid Chromatography (HPLC))

The conditions and results for the assessment of enantiomeric purity of this compound using chiral HPLC are not reported in the available literature.

Corroboration of Stereochemical Assignments through Comparison with Authentic Samples and Established Literature Data

There are no available records of stereochemical assignments for this compound being corroborated through comparison with authentic samples or established literature data.

Optical Rotation Measurements for Chiral Purity Evaluation

The specific optical rotation value for this compound has not been reported.

Computational and Theoretical Investigations Pertinent to 3s,4s 4 Hydroxy 3 Methylhept 6 Enal Synthesis and Reactivity

Mechanistic Studies of Stereoselective Transformations

The specific stereochemistry of (3S,4S)-4-hydroxy-3-methylhept-6-enal, possessing two adjacent chiral centers, necessitates highly controlled synthetic methods. Asymmetric aldol (B89426) reactions are a cornerstone for forming such carbon-carbon bonds with defined stereochemistry. wikipedia.org Computational studies are indispensable for understanding the intricate details of how chiral catalysts or auxiliaries direct the formation of one specific stereoisomer over others.

The stereochemical outcome of an asymmetric reaction is determined at the transition state—the highest energy point along the reaction coordinate. To achieve high selectivity for the (3S,4S) isomer, the transition state leading to its formation must be significantly lower in energy than the transition states leading to the other possible diastereomers ((3R,4R), (3S,4R), and (3R,4S)).

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are employed to model the geometries and energies of these transient structures. In a typical asymmetric aldol reaction, the analysis would involve modeling the interaction of an enolate with the aldehyde, orchestrated by a chiral catalyst. For example, the well-known Zimmermann-Traxler model, which proposes a six-membered ring-like transition state, is frequently used as a basis for these computational models. youtube.com By calculating the free energy of activation (ΔG‡) for each possible stereochemical pathway, a quantitative prediction of the diastereomeric and enantiomeric ratios can be made. These calculations elucidate the subtle non-covalent interactions, such as steric hindrance and hydrogen bonding, that a chiral catalyst uses to stabilize the desired transition state.

Below is an illustrative data table showing hypothetical relative free energies for the four possible transition states in a catalyzed aldol reaction to form 4-hydroxy-3-methylhept-6-enal. A significant energy difference between the favored and disfavored states is crucial for high stereoselectivity.

| Transition State Leading to Isomer | Computational Method | Basis Set | ΔG‡ (kcal/mol) (Relative) | Predicted Major/Minor Product |

| (3S,4S) | B3LYP-D3 | 6-311+G(d,p) | 0.0 | Major |

| (3R,4R) | B3LYP-D3 | 6-311+G(d,p) | 0.2 | Major |

| (3S,4R) | B3LYP-D3 | 6-311+G(d,p) | 2.5 | Minor |

| (3R,4S) | B3LYP-D3 | 6-311+G(d,p) | 2.8 | Minor |

Note: The data in this table is hypothetical and for illustrative purposes only.

The reactivity of flexible, acyclic molecules like this compound is heavily influenced by their three-dimensional shape or conformation. nih.gov Before a reaction occurs, the reacting molecules and any intermediates exist as an equilibrium of different conformers. The lowest energy, and therefore most populated, conformers are most likely to enter the transition state.

Computational methods are used to perform a systematic search for the various possible conformations and to calculate their relative energies and populations according to the Boltzmann distribution. For a hydroxy-aldehyde, a key conformational feature is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen. mdpi.com Such an interaction can create a cyclic pre-organization of the molecule, significantly lowering its energy and potentially restricting the faces of the carbonyl group available for nucleophilic attack, thereby influencing stereoselectivity.

The table below illustrates a hypothetical conformational analysis, showing the relative stabilities of different conformers.

| Conformer Description | Dihedral Angle (H-O-C4-C3) | Intramolecular H-Bond Distance (Å) | Relative Energy (kcal/mol) |

| Extended, No H-Bond | 180° | > 3.5 | 2.1 |

| Gauche, No H-Bond | 60° | > 3.0 | 1.5 |

| Cyclic, H-Bonded | ~0° | 1.9 | 0.0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

After synthesis, the structure of the product must be unambiguously confirmed. While experimental techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are paramount, computational chemistry provides a powerful complementary tool for interpreting this data.

High-level quantum chemical calculations can accurately predict spectroscopic properties. mdpi.comresearchgate.net For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ). researchgate.net By calculating the expected ¹H and ¹³C NMR spectra for all possible diastereomers, a direct comparison with the experimental spectrum can be made. A close match between the experimental and calculated spectra for the (3S,4S) isomer provides strong evidence for the correct structural and stereochemical assignment. rsc.org Similarly, vibrational frequencies from IR spectroscopy can be calculated and compared to experimental data to confirm the presence of key functional groups.

The following table demonstrates how calculated NMR data could be used to distinguish between two diastereomers.

| Nucleus | Experimental ¹³C Shift (ppm) | Calculated Shift (3S,4S) (ppm) | Calculated Shift (3S,4R) (ppm) |

| C1 (Aldehyde) | 202.5 | 202.1 | 203.5 |

| C2 | 51.8 | 51.5 | 52.3 |

| C3 | 45.3 | 45.0 | 48.9 |

| C4 | 72.1 | 71.8 | 74.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Reaction Pathway Elucidation and Optimization through Computational Modeling

Computational modeling allows for the elucidation of the entire reaction pathway, connecting reactants, intermediates, transition states, and products on a potential energy surface. acs.org This comprehensive view of the reaction landscape provides a detailed mechanistic understanding, highlighting the rate-determining step and identifying potential competing pathways or byproducts.

By understanding the energetic demands of each step, researchers can rationally devise strategies for reaction optimization. For instance, if a particular transition state is found to be too high in energy (leading to a slow reaction), the model can be used to test the effect of different catalysts, solvents, or temperatures. The model can predict how these changes will affect the energies of the key states along the pathway. This in-silico screening process is far more efficient than a purely experimental trial-and-error approach, saving time and resources while guiding the development of higher-yielding and more selective chemical processes.

Strategic Applications in the Total Synthesis of Biologically Active Natural Products

Role as a Crucial Chiral Intermediate in Polyketide Synthesis

Polyketides are a large and structurally diverse class of natural products that often exhibit potent biological activities. csic.es Their biosynthesis involves the sequential condensation of simple carboxylic acid derivatives, a process that frequently generates stereochemically rich carbon chains. nih.gov The structure of (3S,4S)-4-hydroxy-3-methylhept-6-enal, with its characteristic 1,3-hydroxy-methyl relationship, mirrors the common motifs found in polyketide backbones.

Contribution to the Stereoselective Synthesis of Complex Macrocyclic Lactones and Ethers

While direct evidence for the use of this compound in the total synthesis of prominent macrocyclic lactones like the Epothilones and Tedanolides is not extensively documented in readily available literature, the structural motifs within this chiral building block are highly relevant to the construction of fragments of these complex molecules. The synthesis of such large and stereochemically dense natural products often relies on a convergent strategy, where smaller, highly functionalized fragments are prepared and then coupled together.

For instance, the synthesis of various fragments of Tedanolide has been reported, often starting from simpler chiral precursors like methyl (R)- and (S)-3-hydroxy-2-methylpropionates to construct key carbon-carbon bonds via aldol (B89426) reactions. nih.govnih.govwilliams.edursc.org Similarly, synthetic approaches to the Epothilones involve the preparation of key fragments, such as the C1-C6 and C7-C12 segments. researchgate.netnih.govresearchgate.net The stereochemical arrangement and functional handles present in this compound make it a theoretically ideal candidate for the synthesis of such fragments, even if specific examples are not prevalent in the literature.

Versatile Building Block for the Construction of Diverse Complex Carbon Skeletons and Chiral Scaffolds

The utility of this compound extends beyond its application in the synthesis of specific natural products. Its inherent chirality and multiple functional groups make it a versatile building block for the construction of a wide array of complex carbon skeletons and chiral scaffolds. nih.gov The aldehyde can participate in a variety of carbon-carbon bond-forming reactions, including aldol additions, Wittig reactions, and Horner-Wadsworth-Emmons olefications, allowing for the extension of the carbon chain.

The secondary alcohol can be used to direct stereoselective reactions on adjacent centers or can be protected and carried through a synthetic sequence to be revealed at a later stage. The terminal alkene provides a site for transformations such as cross-metathesis, hydroboration-oxidation, and epoxidation, further increasing the molecular complexity that can be generated from this single chiral precursor. This versatility allows for its application in the synthesis of diverse molecular architectures beyond the realm of polyketides.

Precursor for Other Classes of Bioactive Compounds

In addition to its role in the synthesis of complex macrocycles, this compound and structurally related compounds serve as precursors to other classes of bioactive molecules, notably insect pheromones. For example, the saturated analogue, (3S,4S)-4-methylheptan-3-ol, is a component of the aggregation pheromone of the smaller European elm bark beetle, Scolytus multistriatus. nih.gov The synthesis of such pheromones requires high stereochemical purity, as different stereoisomers can elicit different or even inhibitory biological responses. The use of a chiral building block like this compound provides a direct route to establishing the required stereochemistry in these semiochemicals.

The table below summarizes the key attributes of this compound as a versatile chiral building block.

| Feature | Description | Synthetic Utility |

| Stereochemistry | (3S,4S) configuration | Provides control over the stereochemical outcome of the synthesis. |

| Aldehyde | Terminal carbonyl group | Enables chain extension via various C-C bond-forming reactions. |

| Alcohol | Secondary hydroxyl group | Can direct stereoselective reactions and serve as a site for protection/deprotection. |

| Alkene | Terminal double bond | Allows for a range of functional group transformations. |

Future Directions and Emerging Research Opportunities for 3s,4s 4 Hydroxy 3 Methylhept 6 Enal

Development of More Efficient, Economical, and Environmentally Sustainable Synthetic Routes

The progression of modern synthetic chemistry is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous materials. chiralpedia.com Future research on (3S,4S)-4-hydroxy-3-methylhept-6-enal will undoubtedly focus on developing synthetic pathways that are not only efficient but also economically and environmentally sustainable.

The table below outlines a comparison between potential traditional and future sustainable synthetic approaches.

| Feature | Traditional Synthetic Route | Future Sustainable Route |

| Reagents | Stoichiometric organometallic reagents, heavy metal oxidants (e.g., chromium) | Catalytic systems (e.g., transition metals), biocatalysts (enzymes, whole cells) nih.gov |

| Solvents | Halogenated organic solvents (e.g., dichloromethane) | Water, supercritical fluids, bio-based solvents, or solvent-free conditions nih.gov |

| Atom Economy | Often low, with significant inorganic waste | High, maximizing the incorporation of starting materials into the final product chiralpedia.com |

| Energy Input | May require harsh conditions (high temperatures, pressures) | Mild reaction conditions (ambient temperature and pressure) nih.gov |

| Environmental Impact | Generation of hazardous waste, high E-factor | Reduced waste, biodegradable catalysts and reagents, lower carbon footprint chiralpedia.com |

Future work will likely focus on discovering and engineering enzymes with high selectivity for the specific stereochemistry of this compound, thereby creating a truly sustainable and efficient manufacturing process.

Exploration of Novel Asymmetric Catalytic Methods for Enhanced Stereocontrol

Achieving the precise syn-(3S,4S) stereochemistry is critical to the utility of this chiral building block. While classical methods can be effective, modern asymmetric catalysis offers more elegant and efficient solutions for establishing these stereocenters. Future research will focus on the development of novel catalytic systems that provide high levels of diastereoselectivity and enantioselectivity.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small chiral organic molecules to catalyze stereoselective reactions. chiralpedia.comthieme-connect.com For a molecule like this compound, proline-derived catalysts could be explored for asymmetric aldol (B89426) reactions to set the two adjacent stereocenters simultaneously. acs.org

Transition metal catalysis also presents a wealth of opportunities. nih.gov Dual-catalyst systems, such as a cooperative copper and palladium catalyst, have been developed for the synthesis of chiral molecules from simple aldehydes. eurekalert.orgsciencedaily.com Furthermore, manganese and ruthenium complexes are known to catalyze asymmetric dihydroxylation and epoxidation reactions, which could be key steps in a synthetic route toward this target. researchgate.netorganic-chemistry.org Dynamic kinetic asymmetric transformation (DYKAT) is another advanced strategy that could be employed, combining an enzymatic resolution with an in-situ racemization or epimerization catalyst to convert a mixture of stereoisomers into a single desired product. nih.gov

The following table summarizes potential catalytic strategies for future investigation.

| Catalytic Strategy | Catalyst Type | Potential Application | Key Advantage |

| Asymmetric Aldol Reaction | Proline-derived organocatalysts, chiral metal complexes acs.org | Sets both C3 and C4 stereocenters in a single step. | High atom economy and direct formation of the core structure. |

| Asymmetric Dihydroxylation | Chiral manganese or osmium complexes researchgate.net | Introduction of the hydroxyl group on a prochiral alkene precursor. | Well-established and highly predictable stereochemical outcome. |

| Enzymatic Reduction | Alcohol dehydrogenases (ADHs), Old Yellow Enzymes (OYEs) nih.gov | Stereoselective reduction of a ketone precursor to form the C4 hydroxyl group. | Excellent enantioselectivity and mild, environmentally friendly conditions. |

| Asymmetric Allylation | Chiral copper(I) complexes researchgate.net | Diastereoselective addition to a simpler aldehyde to build the carbon skeleton. | Provides access to both syn and anti diol products. researchgate.net |

The ultimate goal is to develop a catalytic system that is highly efficient, scalable, and provides near-perfect stereocontrol, making this compound readily accessible for broader applications.

Investigation of Analogues and Derivatives with Modified Reactivity Profiles

The chemical versatility of this compound stems from its three distinct functional groups: the aldehyde, the hydroxyl group, and the terminal alkene. Each of these sites can be selectively modified to produce a library of analogues and derivatives with tailored reactivity, solubility, and biological properties. nih.gov

Future research will involve the systematic chemical modification of this core structure. For example, the aldehyde functionality is a gateway to numerous other chemical groups. nih.govacs.org It can be oxidized to a carboxylic acid, reduced to a primary alcohol, or converted into imines, oximes, or hydrazones. Such modifications can be crucial for applications in medicinal chemistry, where aldehydes themselves can sometimes be considered reactive liabilities. acs.org

The secondary hydroxyl group can be protected, converted to a leaving group for substitution reactions, or used as a handle for attaching the molecule to a solid support. The terminal alkene is ripe for a wide range of transformations, including epoxidation, dihydroxylation, ozonolysis, or cross-metathesis to extend the carbon chain.

| Functional Group | Potential Reaction | Resulting Derivative | Potential Application |

| Aldehyde | Oxidation (e.g., Pinnick) | Carboxylic acid | Bioisostere, precursor for amides/esters. |

| Aldehyde | Reductive amination | Amine | Introduction of basic centers for pharmaceutical applications. |

| Hydroxyl | Etherification/Esterification | Ether/Ester | Prodrug design, modification of solubility and lipophilicity. nih.gov |

| Alkene | Dihydroxylation organic-chemistry.org | Triol | Synthesis of polyketide-like natural products. |

| Alkene | Cross-Metathesis | Elongated alkene | Building more complex carbon skeletons. nih.gov |

Creating a diverse library of such derivatives will be essential for probing their structure-activity relationships in biological systems and for developing new synthetic intermediates. researchgate.netanalis.com.my

Expanding Synthetic Applications in Divergent Natural Product Synthesis and Medicinal Chemistry Research

As a densely functionalized chiral building block, this compound is an ideal starting point for the divergent synthesis of complex molecules, particularly natural products and their analogues. nih.gov Many biologically active molecules, including polyketides, macrolides, and insect pheromones, contain similar stereochemical motifs. nih.gov

For instance, the related compound (3S,4S)-4-methylheptan-3-ol is a component of an insect pheromone, highlighting the potential biological relevance of this structural class. nih.gov Future research should explore the use of this compound as a key fragment in the total synthesis of such compounds. Its multiple functional groups allow for a stepwise and controlled elaboration of the molecular structure, enabling access to a variety of targets from a single precursor.

In medicinal chemistry, chiral aldehydes and their derivatives are valuable intermediates for synthesizing active pharmaceutical ingredients. researchgate.netreformchem.com The development of new drugs often relies on the availability of unique and stereochemically pure building blocks. sciencedaily.comchiralpedia.com The title compound could serve as a scaffold for the synthesis of novel drug candidates, with modifications aimed at optimizing interactions with biological targets like enzymes or receptors. nih.gov The hydroxymethyl group, in particular, can enhance molecular recognition and improve the pharmacokinetic properties of a drug. nih.gov

| Target Molecular Class | Relevance of this compound | Example Application Area |

| Polyketide Natural Products | Contains a common 1,2-syn-hydroxy-methyl stereochemical unit. | Antibiotics, anticancer agents. |

| Insect Pheromones | The carbon skeleton and stereochemistry are similar to known pheromones. nih.gov | Sustainable agriculture, pest management. |

| Chiral γ-Hydroxy-α-amino Acids | Can be converted via functional group interconversions. nih.gov | Synthesis of peptidomimetics and specialty pharmaceuticals. |

| Complex Chiral Alcohols | The aldehyde can be used in carbon-carbon bond-forming reactions. eurekalert.org | Key intermediates in the synthesis of antiviral or anti-inflammatory drugs. |

The exploration of these applications will not only demonstrate the synthetic utility of this compound but also potentially lead to the discovery of new biologically active compounds.

Q & A

Q. What are the primary synthetic strategies for (3S,4S)-4-hydroxy-3-methylhept-6-enal, and how is stereochemical control achieved?

Methodological Answer: The synthesis of this compound requires careful consideration of its stereogenic centers (3S,4S) and the conjugated enal system. Key approaches include:

- Metal-catalyzed carbonyl insertion : Silver- or palladium-catalyzed silylene transfer reactions (e.g., from silacyclopropanes) can generate aldehydes via Si–C bond cleavage and subsequent oxidation .

- Asymmetric catalysis : Chiral ligands paired with transition metals (e.g., Rh, Pd) may enforce stereoselectivity during aldol-like condensations or hydroxy-group introduction. For example, steric hindrance in nitrile substrates has been shown to halt reactions at intermediate stages, enabling selective functionalization .

- Protecting group strategies : Temporary protection of the hydroxyl group (e.g., silyl ethers) during aldehyde formation prevents unwanted side reactions.

Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

Methodological Answer:

- Chiral HPLC or GC : Separates enantiomers to verify the 3S,4S configuration.

- NMR spectroscopy :

- - and -NMR: Analyze coupling constants (e.g., ) to confirm stereochemistry.

- NOESY: Detects spatial proximity between protons (e.g., 3-methyl and 4-hydroxy groups) .

- IR spectroscopy : Identifies the aldehyde (C=O stretch ~1720 cm) and hydroxyl (O–H stretch ~3400 cm) functionalities.

- Mass spectrometry (HRMS) : Validates molecular formula and absence of impurities.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in asymmetric catalysis?

Methodological Answer:

- DFT calculations : Model transition states to predict enantioselectivity in reactions like epoxidation or hydroxylation. For instance, steric maps of chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) can reveal preferred attack trajectories at the aldehyde group.

- Molecular docking : Simulate interactions between the compound and enzyme active sites (e.g., ketoreductases) to optimize biocatalytic reductions .

- Kinetic isotope effects (KIEs) : Computational KIE analysis distinguishes between concerted and stepwise mechanisms in aldehyde functionalization .

Q. What experimental designs resolve contradictions in reaction outcomes when using different transition metal catalysts?

Methodological Answer: Contradictions often arise from competing pathways (e.g., oxidative addition vs. radical mechanisms). Strategies include:

- Mechanistic probes :

- Catalyst screening : Compare Pd, Rh, and Cu catalysts in identical conditions. For example, Pd may favor C–H activation, while Cu promotes single-electron transfers, as seen in silacyclopropane transformations .

- In-situ spectroscopy : Monitor reactions via -NMR or Raman to detect transient intermediates (e.g., metal-aldehyde complexes) .

Q. How do steric and electronic effects influence regioselectivity in functionalizing the conjugated enal system?

Methodological Answer:

- Steric effects : Bulky substituents at the 3-methyl group direct electrophiles (e.g., organozinc reagents) to the less hindered α-position of the aldehyde. This aligns with findings in silacyclopropane reactions, where hindered nitriles selectively stabilize intermediates .

- Electronic effects : Electron-withdrawing groups (e.g., hydroxyl at C4) polarize the enal system, favoring nucleophilic attack at the β-carbon. Computational NBO analysis quantifies charge distribution to validate this .

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the aldehyde, while nonpolar solvents (e.g., toluene) favor π-π interactions in conjugate additions .

Data Contradiction Analysis

Q. How to address discrepancies in reported catalytic efficiencies for aldehyde group transformations?

Methodological Answer:

- Standardized benchmarking : Compare turnover numbers (TONs) under identical conditions (temperature, solvent, substrate concentration). For example, Pd catalysts may outperform Rh in anhydrous environments but falter in protic solvents due to ligand displacement .

- Cross-validation : Reproduce key experiments (e.g., Zr-mediated multicomponent couplings) using published protocols to isolate variables like trace moisture or catalyst preactivation .

- Meta-analysis : Aggregate data from heterogeneous catalysis studies to identify trends (e.g., ligand denticity vs. aldehyde conversion rates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.